1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid
Description
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a pyrazine moiety and a carboxylic acid group
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13) |
InChI Key |
BOHDQKOADDBWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] photocycloaddition of alkenes, which forms the cyclobutane ring. This reaction can be catalyzed by light and often requires specific conditions such as the presence of a photosensitizer .
Industrial Production Methods: Industrial production of this compound may involve scalable organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
Cyclobutanecarboxylic acid: Lacks the pyrazine ring, making it less complex.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of a pyrazine ring
Uniqueness: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a pyrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- CAS Number : 1480954-26-4
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been investigated for its role as an enzyme inhibitor, particularly in relation to cancer cell proliferation and apoptosis. For instance, similar compounds have shown inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazinecarboxylic acids exhibit significant antimicrobial properties. In studies evaluating the efficacy of various substituted pyrazine derivatives against Mycobacterium tuberculosis, certain compounds showed up to 72% inhibition . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies indicating that pyrazine derivatives can inhibit key enzymes involved in tumor growth. For example, compounds with similar structural motifs have been shown to inhibit protein kinases implicated in cancer progression . Further research is necessary to clarify the specific pathways affected by this compound.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of effective therapeutic agents. The presence of the pyrazine ring and carboxylic acid functional group in this compound enhances its interaction with biological targets through hydrogen bonding and π–π stacking interactions .
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, potential anticancer activity |
| Pyrazinecarboxylic acid derivatives | Varies | Antimicrobial against Mycobacterium tuberculosis |
Case Studies
Several studies have explored the biological activity of pyrazine-containing compounds:
- Antimycobacterial Activity : A series of substituted pyrazinecarboxylic acids were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications to the pyrazine ring significantly influenced antimicrobial potency .
- Enzyme Inhibition Studies : Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDK2), leading to apoptosis in various cancer cell lines .
- Neuroprotective Effects : Emerging data suggest that some pyrazine derivatives may exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
